molecular formula C14H12F3N3O3 B1384571 2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate CAS No. 1354950-25-6

2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate

Cat. No.: B1384571
CAS No.: 1354950-25-6
M. Wt: 327.26 g/mol
InChI Key: CQNHYRBNSXQCOD-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate is a synthetic organic compound with the molecular formula C14H12F3N3O3 and a molecular weight of 327.26 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a carbamate linkage, and a pyrimidinyl phenyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-8-18-11(6-12(21)19-8)9-2-4-10(5-3-9)20-13(22)23-7-14(15,16)17/h2-6H,7H2,1H3,(H,20,22)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNHYRBNSXQCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CC=C(C=C2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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